N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide
Description
N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional phenyl and fluorophenyl groups attached The benzenesulfonamide moiety further adds to its structural complexity
Properties
Molecular Formula |
C23H18FN5O2S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H18FN5O2S/c24-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)25-23-26-22(27-29(21)23)28-32(30,31)19-9-5-2-6-10-19/h1-15,21H,(H2,25,26,27,28) |
InChI Key |
JNFUMZBPUHXYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)NS(=O)(=O)C4=CC=CC=C4)N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Fluorophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Benzenesulfonamide Group: This step often involves the reaction of the triazolopyrimidine intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Use of Catalysts: To lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.
Reduction: Reduction reactions can target the triazole or pyrimidine rings.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Reduction: May produce reduced triazole or pyrimidine derivatives.
Substitution: Results in various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Biological Probes: Used in research to study enzyme interactions and cellular processes.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new therapeutic agents.
Mechanism of Action
The mechanism by which N-[7-(4-FLUOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE
- N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENESULFONAMIDE
Uniqueness
- Fluorine Substitution : The presence of the fluorophenyl group can significantly alter the compound’s electronic properties and biological activity.
- Sulfonamide Group : This functional group is crucial for its potential medicinal applications, providing unique binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
